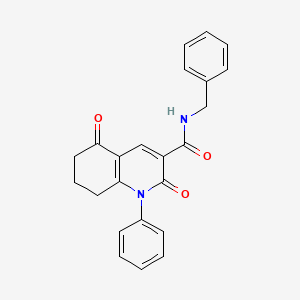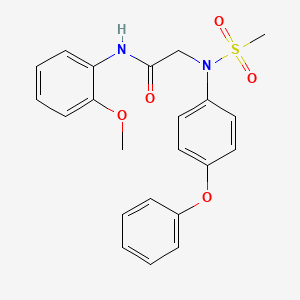
N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as "MMPG," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MMPG is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
Mécanisme D'action
MMPG inhibits the activity of PKC enzymes by binding to their regulatory domain, which prevents them from being activated by other signaling molecules. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by PKC. The inhibition of PKC activity by MMPG has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
MMPG has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC enzymes. It has also been shown to improve insulin sensitivity in diabetic patients by activating the AMP-activated protein kinase (AMPK) pathway. MMPG has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), which plays a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
MMPG has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, MMPG also has some limitations. It is a relatively new compound, and its long-term effects on the human body are not yet fully understood. It is also expensive, which may limit its use in some laboratories.
Orientations Futures
There are several future directions for the research on MMPG. One direction is to investigate its potential use as a therapeutic agent for cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its effects on other signaling pathways that are regulated by PKC. Additionally, further studies are needed to determine the long-term effects of MMPG on the human body.
Applications De Recherche Scientifique
MMPG has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MMPG has been used in several studies to investigate the role of PKC in various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use as a therapeutic agent for these diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-11-7-6-10-20(21)23-22(25)16-24(30(2,26)27)17-12-14-19(15-13-17)29-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJPHWDFZQUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)
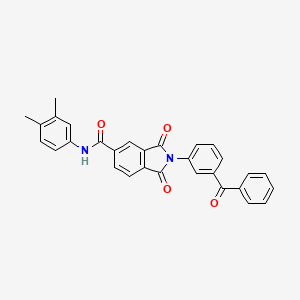
![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
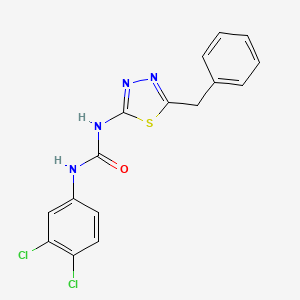
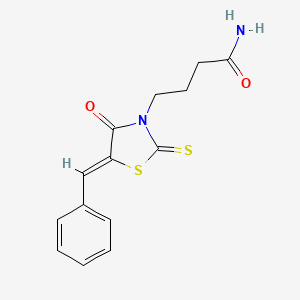
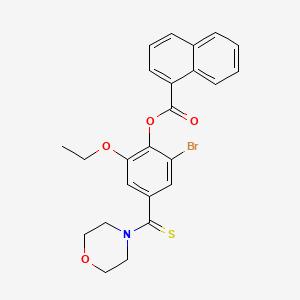
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)
![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)
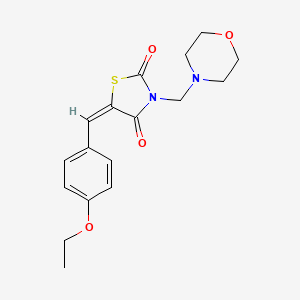
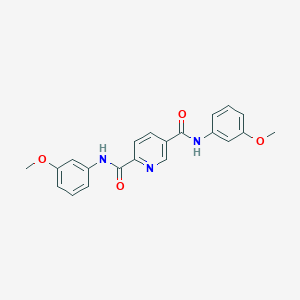

![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3740345.png)
![2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3740358.png)
